molecular formula C26H19NO7 B3481132 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B3481132
M. Wt: 457.4 g/mol
InChI Key: ZFAKVXQRBCKKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines methoxyphenyl and acetylphenyl groups with an isoindole carboxylate moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate compound, followed by cyclization with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-FORMYL-2-METHOXYPHENYL N-(3-ACETYLPHENYL)CARBAMATE
  • 1-(3-Acetylphenyl)-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO7/c1-15(28)16-5-3-7-19(11-16)27-24(30)21-10-9-18(13-22(21)25(27)31)26(32)34-14-23(29)17-6-4-8-20(12-17)33-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAKVXQRBCKKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(3-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

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